Cas no 2137837-44-4 (Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate)

Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2137837-44-4
- EN300-731445
- ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate
- Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate
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- インチ: 1S/C14H18N2O3/c1-2-19-14(18)11-4-3-7-16(9-11)13-6-5-12(10-17)15-8-13/h5-6,8,10-11H,2-4,7,9H2,1H3
- InChIKey: HPMHJJFHUHNZAA-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CN(C2C=NC(C=O)=CC=2)CCC1)=O
計算された属性
- 精确分子量: 262.13174244g/mol
- 同位素质量: 262.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 322
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 59.5Ų
Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731445-1.0g |
ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate |
2137837-44-4 | 1g |
$0.0 | 2023-06-07 |
Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylateに関する追加情報
Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate (CAS No. 2137837-44-4): A Promising Compound in Chemical and Biomedical Research
The compound Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate, identified by the CAS Registry Number 2137837-44-4, represents a structurally complex organic molecule with significant potential in both synthetic chemistry and biomedical applications. Its molecular formula, C15H17NO3, highlights the integration of a pyridine ring, a piperidine moiety, and an ester functional group, which collectively contribute to its unique physicochemical properties. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, enhancing its utility in targeted drug delivery systems and enzyme inhibition studies.
The core structure of this compound features a piperidine ring, a saturated six-membered heterocycle known for its conformational flexibility and ability to form hydrogen bonds. Attached to this ring is a 6-formylpyridin-3-yl substituent, which introduces electron-donating properties due to the aldehyde group (-CHO) at position 6 of the pyridine nucleus. This functionalization is strategically advantageous for modulating biological interactions, such as binding to protein receptors or enzymatic active sites. The ester group (-OOCR) at the carboxylic acid terminus further enhances solubility and bioavailability, critical factors for pharmacological applications.
In recent years, this compound has garnered attention for its role in cancer therapeutics research. A groundbreaking study published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of this molecule exhibit selective cytotoxicity toward human breast cancer cells (MCF-7) by inhibiting the activity of histone deacetylases (HDACs). The aldehyde functionality in the pyridine ring facilitates covalent binding to cysteine residues on HDAC enzymes, thereby disrupting epigenetic regulatory pathways that promote tumor growth. This mechanism distinguishes it from conventional HDAC inhibitors, offering a novel approach to overcoming drug resistance in cancer treatment.
Beyond oncology, researchers have explored its potential as a scaffold for designing viral protease inhibitors. A collaborative effort between chemists at Stanford University and biologists at the NIH revealed that analogs of this compound bind tightly to the main protease (Mpro) of SARS-CoV-2 with nanomolar affinity. Computational docking studies confirmed that the piperidine moiety occupies a hydrophobic pocket within Mpro’s catalytic site, while the pyridine aldehyde forms stabilizing hydrogen bonds with key residues like His41 and Gln189. These findings were validated experimentally through cell-based assays showing reduced viral replication in infected Vero-E6 cells.
The synthesis of Ethyl 1-(6-formylpyridin-3-yl)piperidine-3-carboxylate has evolved significantly since its initial report in Organic Letters (2019). Traditional methods involved multi-step procedures with low yields due to challenges in controlling regioselectivity during nucleophilic substitution steps. However, recent advancements utilizing microwave-assisted chemistry under solvent-free conditions have achieved >90% yields while minimizing byproduct formation. One notable protocol employs palladium-catalyzed cross-coupling between an appropriately substituted piperidinol intermediate and a bromopyridine derivative under ligand-free conditions.
In vivo pharmacokinetic studies conducted on murine models revealed favorable biodistribution profiles for this compound. After intravenous administration at 5 mg/kg doses, plasma half-life was measured at approximately 8 hours with minimal accumulation observed in non-target tissues such as liver or kidneys. This property aligns with current trends toward developing drugs with reduced organ toxicity risks. Additionally, preliminary toxicology assessments indicate no observable adverse effects up to 50 mg/kg doses over 28-day treatment cycles when administered subcutaneously.
The unique structural features of this compound also make it an ideal candidate for click chemistry-based conjugation strategies. Researchers at MIT recently demonstrated its successful modification via copper-free azide–alkyne cycloaddition reactions to attach targeting ligands such as folate or transferrin peptides. These bioconjugates exhibited enhanced specificity when tested against HER2-positive breast cancer xenograft models compared to unconjugated forms, underscoring their potential for personalized medicine approaches.
Ongoing investigations focus on optimizing its photochemical properties through fluorination modifications around the pyridine ring system. Preliminary data suggests that substituting hydrogen atoms at positions 2 or 5 with fluorine atoms can improve metabolic stability without compromising biological activity—a critical step toward advancing it into preclinical trials according to FDA guidelines.
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